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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of diallyldiphenylsilane and

diallyldimethylsilane, two organosilane compounds with significant applications in organic

synthesis and polymer chemistry. While direct comparative studies with quantitative kinetic data

are limited in the current literature, this document extrapolates from existing experimental data

and fundamental chemical principles to offer a detailed analysis of their respective reactivities

in key transformations such as hydrosilylation, ring-closing metathesis, and polymerization.

Executive Summary
The reactivity of diallyldiphenylsilane and diallyldimethylsilane is primarily influenced by the

electronic and steric effects of the phenyl and methyl substituents on the silicon atom.

Diallyldimethylsilane, with its electron-donating and sterically smaller methyl groups, is

generally expected to be more reactive in reactions where electron density at the silicon

center or approachability to the silicon and allyl groups is favored.

Diallyldiphenylsilane, featuring bulkier and more electron-withdrawing phenyl groups, is

anticipated to exhibit lower reactivity in many cases due to increased steric hindrance and

reduced electron density on the silicon atom. However, the phenyl groups can offer unique

electronic stabilization effects and lead to polymers with enhanced thermal stability.
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This guide will delve into the theoretical basis for these differences and provide representative

experimental protocols to facilitate further investigation.

Theoretical Comparison: Electronic and Steric
Effects
The difference in reactivity between diallyldiphenylsilane and diallyldimethylsilane can be

rationalized by considering the distinct electronic and steric properties of the phenyl (Ph) and

methyl (Me) groups attached to the silicon atom.

Electronic Effects:

Inductive Effect: Phenyl groups are generally considered to be more electron-withdrawing via

induction than methyl groups due to the higher s-character of the sp2-hybridized carbons in

the phenyl ring compared to the sp3-hybridized carbon of the methyl group. This results in a

more electron-deficient silicon center in diallyldiphenylsilane.

Resonance Effect: The phenyl group can act as a resonance donor or acceptor depending

on the reaction mechanism. In situations where a positive charge develops on the silicon

atom, the phenyl group can donate electron density through resonance.

Steric Effects:

The phenyl group is significantly larger than the methyl group. This increased steric bulk in

diallyldiphenylsilane can hinder the approach of reactants to the silicon atom and the allyl

double bonds, potentially slowing down reaction rates.

The interplay of these electronic and steric factors dictates the relative reactivity of the two

compounds in different chemical transformations.

Reactivity in Key Reactions
Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction for

these compounds, often employed in cross-linking and polymerization. The reaction is typically

catalyzed by platinum complexes, such as Karstedt's catalyst.
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Reactivity Comparison:

Diallyldimethylsilane is expected to be more reactive in hydrosilylation. The electron-donating

methyl groups increase the electron density on the silicon, which can facilitate the oxidative

addition step in the catalytic cycle. Furthermore, the lower steric hindrance allows for easier

access of the catalyst and the hydrosilane to the allyl groups.

Diallyldiphenylsilane will likely exhibit slower hydrosilylation kinetics due to the electron-

withdrawing nature of the phenyl groups, which makes the silicon center less electron-rich.

The significant steric bulk of the two phenyl groups will also impede the approach of the

catalyst and the hydrosilylating agent.

Experimental Data Summary:

While direct comparative kinetic data is unavailable, isolated studies on the hydrosilylation of

various olefins with silanes bearing methyl or phenyl groups support these predictions. For

instance, hydrosilylation reactions involving phenyl-substituted silanes often require more

forcing conditions or exhibit slower rates compared to their methyl-substituted counterparts.

Property
Diallyldiphenylsilan
e

Diallyldimethylsilan
e

Reference

Predicted Reactivity Lower Higher N/A

Catalyst
Platinum-based (e.g.,

Karstedt's)

Platinum-based (e.g.,

Karstedt's)
[1][2]

Typical Conditions Toluene, 40-80°C Toluene, 25-60°C [1]

Proposed Experimental Protocol for Comparative Hydrosilylation:

This protocol is designed to enable a direct comparison of the reactivity of

diallyldiphenylsilane and diallyldimethylsilane in a platinum-catalyzed hydrosilylation reaction

with a model hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (TMDS).

Materials: Diallyldiphenylsilane, diallyldimethylsilane, 1,1,3,3-tetramethyldisiloxane,

Karstedt's catalyst (2% Pt in xylene), anhydrous toluene, and an internal standard (e.g.,

dodecane).
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Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g.,

argon), dissolve diallyldiphenylsilane (1.0 mmol) and diallyldimethylsilane (1.0 mmol) in

anhydrous toluene (10 mL), respectively.

Initiation: To each flask, add the internal standard (0.5 mmol) and 1,1,3,3-

tetramethyldisiloxane (1.0 mmol).

Catalysis: Inject Karstedt's catalyst (0.01 mol% Pt relative to the diallylsilane) into each flask

simultaneously while stirring vigorously at a constant temperature (e.g., 40°C).

Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 5,

15, 30, 60, 120 minutes). Quench the reaction in the aliquot with a suitable inhibitor.

Analysis: Analyze the aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to

determine the consumption of the starting materials and the formation of the hydrosilylated

products.

Data Comparison: Plot the concentration of reactants and products versus time for both

reactions to compare their initial rates and overall conversion.

Preparation

Reaction Analysis

Diallyldiphenylsilane in Toluene

Add TMDS & Internal Standard

Diallyldimethylsilane in Toluene

Add Karstedt's Catalyst at 40°C Withdraw & Quench Aliquots GC or NMR Analysis Compare Reaction Rates & Conversion

Click to download full resolution via product page

Caption: Proposed workflow for comparing hydrosilylation reactivity.

Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds. For

diallylsilanes, RCM leads to the formation of silacycloalkenes. The reaction is typically
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catalyzed by ruthenium-based catalysts, such as Grubbs catalysts.

Reactivity Comparison:

Diallyldiphenylsilane has been shown to undergo RCM successfully with Grubbs catalysts

to form a five-membered silacycle.[3][4] The bulky phenyl groups may influence the rate of

catalyst coordination and the stability of the metallacyclobutane intermediate.

Diallyldimethylsilane is also expected to undergo RCM. The smaller steric profile of the

methyl groups might lead to faster reaction rates compared to the diphenyl-substituted

analogue, assuming electronic effects are less dominant in this transformation.

Experimental Data Summary:

A study on the RCM of diallyldiphenylsilane using Grubbs' first-generation catalyst reported

successful cyclization, with the yield being dependent on reaction conditions such as solvent

and catalyst concentration.[3][4] Unfortunately, a parallel study on diallyldimethylsilane under

identical conditions is not available for a direct comparison.

Property
Diallyldiphenylsilan
e

Diallyldimethylsilan
e

Reference

Observed Reactivity Successful RCM
Expected to undergo

RCM
[3][4]

Catalyst
Grubbs I or II

Generation

Grubbs I or II

Generation
[5][6]

Typical Conditions CH₂Cl₂, reflux
CH₂Cl₂, room temp to

reflux
[3][4]

Proposed Experimental Protocol for Comparative RCM:

This protocol outlines a method to compare the RCM of diallyldiphenylsilane and

diallyldimethylsilane using a second-generation Grubbs catalyst.

Materials: Diallyldiphenylsilane, diallyldimethylsilane, Grubbs II catalyst, anhydrous and

degassed dichloromethane (DCM), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
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Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere,

prepare solutions of diallyldiphenylsilane (0.5 mmol) and diallyldimethylsilane (0.5 mmol) in

anhydrous, degassed DCM (50 mL to achieve a 0.01 M concentration). Add the internal

standard (0.25 mmol) to each flask.

Initiation: Prepare a stock solution of Grubbs II catalyst in anhydrous, degassed DCM. Inject

the catalyst solution (1 mol%) into each flask simultaneously while stirring at a constant

temperature (e.g., room temperature or 40°C).

Monitoring: Follow the reaction progress by withdrawing aliquots at set time intervals and

analyzing them by GC or ¹H NMR to quantify the disappearance of the starting material and

the appearance of the cyclized product.

Analysis: Compare the reaction profiles to determine the relative rates of RCM for the two

substrates.

Diallylsilane

Metallacyclobutane Intermediate

+ [Ru]

[Ru]=CHPh

+ Alkene

- [Ru] Silacycloalkene Product- [Ru]=CH2 [Ru]=CH2

Click to download full resolution via product page

Caption: Simplified mechanism of Ring-Closing Metathesis.

Polymerization
Diallyldiphenylsilane and diallyldimethylsilane can undergo polymerization through various

mechanisms, including acyclic diene metathesis (ADMET) and anionic ring-opening

polymerization (AROP) of related cyclic siloxanes.

Reactivity Comparison:

ADMET Polymerization: In ADMET, the reactivity difference will likely mirror that of RCM,

with the less sterically hindered diallyldimethylsilane potentially polymerizing faster. However,
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the properties of the resulting polymers will differ significantly. The incorporation of phenyl

groups in the polymer from diallyldiphenylsilane is known to increase the thermal stability

and refractive index of the material.

Anionic Ring-Opening Polymerization (AROP): While not a direct polymerization of the diallyl

compounds, the reactivity of related cyclosiloxanes in AROP is influenced by the substituents

on the silicon atoms. Phenyl-substituted cyclosiloxanes generally show different

polymerization kinetics compared to their methyl-substituted counterparts, often polymerizing

at different rates due to electronic and steric influences on the ring strain and the propagation

step.[3]

Experimental Data Summary:

Quantitative comparative data for the polymerization of these specific monomers is scarce.

However, the principles of ADMET and AROP are well-established, allowing for a qualitative

comparison.

Polymerization
Method

Diallyldiphenylsilan
e

Diallyldimethylsilan
e

Reference

ADMET (Predicted)

Slower

polymerization, higher

thermal stability

polymer

Faster polymerization,

more flexible polymer
[7]

AROP of related

cyclics

Different kinetics,

more rigid polymer

Generally faster

polymerization of

strained rings

[3][8]

Proposed Experimental Protocol for Comparative ADMET Polymerization:

This protocol provides a framework for comparing the ADMET polymerization of the two

diallylsilanes.

Materials: Diallyldiphenylsilane, diallyldimethylsilane, Grubbs II or a suitable ADMET

catalyst, anhydrous and degassed toluene.
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Reaction Setup: In separate polymerization tubes suitable for vacuum, place

diallyldiphenylsilane (5 mmol) and diallyldimethylsilane (5 mmol).

Catalysis: Under an inert atmosphere, add the catalyst (0.1 mol%) to each monomer.

Polymerization: Heat the tubes to a specified temperature (e.g., 60-80°C) under vacuum to

facilitate the removal of the ethylene byproduct, which drives the polymerization.

Monitoring: Monitor the reaction by observing the increase in viscosity of the reaction

mixture. The progress can be more quantitatively followed by taking aliquots (if possible) and

analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

Analysis: After a set reaction time, terminate the polymerization. Characterize the resulting

polymers by GPC (for molecular weight and polydispersity), NMR spectroscopy (for

structure), and Thermal Gravimetric Analysis (TGA) (for thermal stability).

Diallyldiphenylsilane

Diallyldimethylsilane

Slower Polymerization

Higher Thermal Stability Higher Refractive Index Faster Polymerization

Greater Flexibility Lower Thermal Stability

Click to download full resolution via product page

Caption: Predicted outcomes of ADMET polymerization.

Conclusion
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The reactivity of diallyldiphenylsilane and diallyldimethylsilane is a nuanced interplay of

electronic and steric factors. Diallyldimethylsilane is generally predicted to be the more reactive

of the two in common transformations like hydrosilylation and metathesis due to the smaller

size and electron-donating nature of its methyl substituents. Conversely, diallyldiphenylsilane,

while potentially less reactive, offers access to materials with enhanced thermal and optical

properties due to the incorporation of phenyl groups.

The experimental protocols provided in this guide offer a starting point for researchers to

conduct direct comparative studies, which are needed to quantify these reactivity differences.

Such studies will be invaluable for the rational design of synthetic routes and the development

of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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